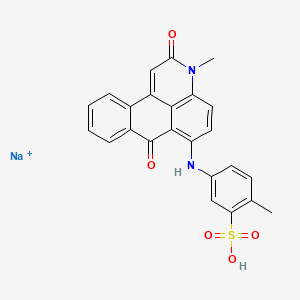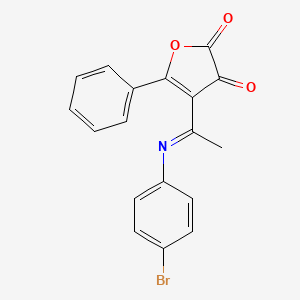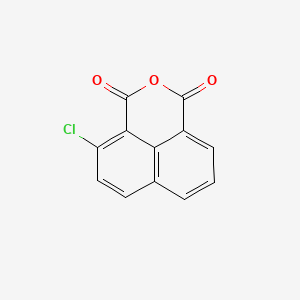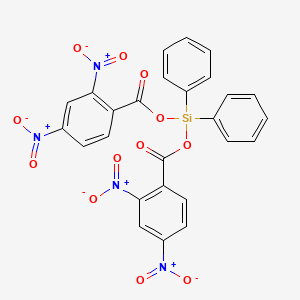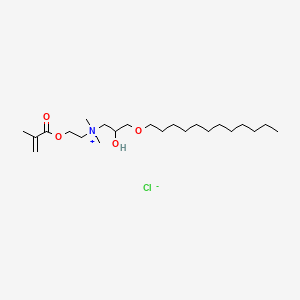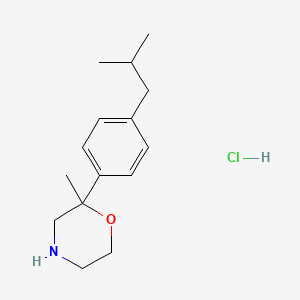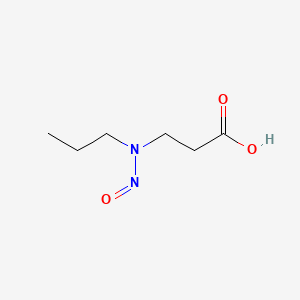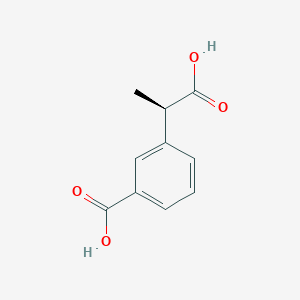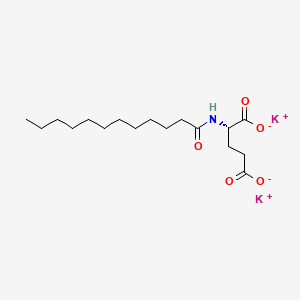
Dipotassium lauroyl glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium lauroyl glutamate is a compound widely used in the cosmetic and personal care industry. It is a potassium salt of lauroyl glutamic acid, which is derived from the amino acid glutamic acid and lauric acid. This compound is known for its excellent surfactant properties, making it an effective cleansing agent. It is often used in formulations for shampoos, facial cleansers, and other skincare products due to its mildness and ability to produce a rich, creamy lather.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium lauroyl glutamate typically involves the acylation of glutamic acid with lauric acid. The process can be summarized in the following steps:
Condensation Reaction: Lauric acid is reacted with glutamic acid in the presence of a dehydrating agent to form lauroyl glutamic acid.
Neutralization: The lauroyl glutamic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
Mixing: Lauric acid and glutamic acid are mixed in a reactor.
Heating: The mixture is heated to facilitate the condensation reaction.
Neutralization: The resulting lauroyl glutamic acid is neutralized with potassium hydroxide.
Purification: The product is purified through filtration and drying to obtain this compound in its final form.
Chemical Reactions Analysis
Types of Reactions: Dipotassium lauroyl glutamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauric acid and glutamic acid.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in substitution reactions where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Water and heat.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Acylating agents under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Lauric acid and glutamic acid.
Oxidation: Oxidized derivatives of lauric acid and glutamic acid.
Substitution: Various acylated derivatives depending on the substituting acyl group.
Scientific Research Applications
Dipotassium lauroyl glutamate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane permeability and protein solubilization.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of personal care products such as shampoos, facial cleansers, and soaps due to its mildness and effective cleansing properties.
Mechanism of Action
The mechanism of action of dipotassium lauroyl glutamate primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, thereby facilitating their removal from surfaces such as skin and hair. The molecular targets include the lipid bilayers of cell membranes, where it can disrupt the membrane structure to enhance permeability. The pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, leading to the formation of micelles that encapsulate oils and dirt.
Comparison with Similar Compounds
- Sodium lauroyl glutamate
- Disodium lauroyl glutamate
- Lauroyl lysine
Comparison:
- Sodium lauroyl glutamate: Similar surfactant properties but with sodium as the counterion instead of potassium. It is also used in personal care products but may have different solubility and foaming characteristics.
- Disodium lauroyl glutamate: Contains two sodium ions, which may affect its ionic strength and interaction with other ingredients in formulations.
- Lauroyl lysine: Derived from lysine instead of glutamic acid, offering different amino acid properties and potentially different skin benefits.
Dipotassium lauroyl glutamate is unique due to its specific combination of lauric acid and glutamic acid with potassium ions, providing a balance of mildness, effective cleansing, and compatibility with various formulations.
Properties
CAS No. |
332884-58-9 |
|---|---|
Molecular Formula |
C17H29K2NO5 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
dipotassium;(2S)-2-(dodecanoylamino)pentanedioate |
InChI |
InChI=1S/C17H31NO5.2K/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t14-;;/m0../s1 |
InChI Key |
JOLYVEWZEPKDIJ-UTLKBRERSA-L |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


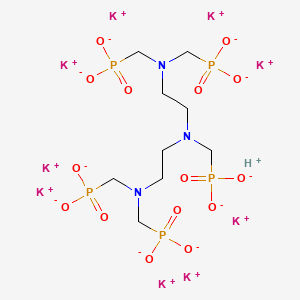
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

